molecular formula C7H8ClNO4S B1521838 methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 69812-32-4

methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1521838
CAS RN: 69812-32-4
M. Wt: 237.66 g/mol
InChI Key: BTSURNRVAKJLGT-UHFFFAOYSA-N
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Description

The compound “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the chlorosulfonyl and carboxylate groups suggest that this compound could be reactive and might be used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The chlorosulfonyl group (-SO2Cl) is a good leaving group, and the methyl ester (-COOCH3) is a common functional group in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl and carboxylate groups. The chlorosulfonyl group could potentially undergo nucleophilic substitution reactions, while the carboxylate group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylate group could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis of Sildenafil and Its Analogues

  • Application Summary: This research describes the synthesis of sildenafil citrate and its related compounds through an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride .
  • Methods of Application: The synthesis involves a chlorosulfonation reaction, which results in pure sildenafil with high yield . The structures of the compounds were determined with infrared (IR), 1H-NMR and 13C-NMR spectroscopic methods, and high-resolution mass spectroscopy (HRMS) analysis .
  • Results or Outcomes: The improved chlorosulfonation reaction resulted in pure sildenafil with high yield .

Photosulfochlorination of Fatty Acids

  • Application Summary: This research applied photosulfochlorination for the first time on lauric and myristic fatty acids, leading to methyl ester sulfonates (MESs) .
  • Methods of Application: The operating conditions were optimized and the isolation method was described . The process involved the use of sulfuryl chloride and visible light .
  • Results or Outcomes: The research did not provide specific results or outcomes .

Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

  • Application Summary: This research involves the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, which are potential inhibitors of certain enzymes .
  • Methods of Application: The synthesis involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound was then saponified with aqueous KOH in methanol .
  • Results or Outcomes: The research did not provide specific results or outcomes .

Preparation of Chlorosulfonyl Isocyanate

  • Application Summary: Chlorosulfonyl isocyanate (CSI) is a versatile reagent in organic synthesis . It has been used for the preparation of β-lactams, some of which are medicinally important .
  • Methods of Application: CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .
  • Results or Outcomes: The research did not provide specific results or outcomes .

Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

  • Application Summary: This research involves the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, which are potential inhibitors of certain enzymes .
  • Methods of Application: The synthesis involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound was then saponified with aqueous KOH in methanol .
  • Results or Outcomes: The research did not provide specific results or outcomes .

Preparation of Chlorosulfonyl Isocyanate

  • Application Summary: Chlorosulfonyl isocyanate (CSI) is a versatile reagent in organic synthesis . It has been used for the preparation of β-lactams, some of which are medicinally important .
  • Methods of Application: CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .
  • Results or Outcomes: The research did not provide specific results or outcomes .

Safety And Hazards

As with any chemical compound, handling “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promising activity as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a useful reagent in organic synthesis, future research might focus on developing new reactions that take advantage of its unique reactivity .

properties

IUPAC Name

methyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S/c1-9-4-5(14(8,11)12)3-6(9)7(10)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSURNRVAKJLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

69812-32-4
Record name methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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